
3-(3-Fluoro-4-methoxybenzyl)azetidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Fluoro-4-methoxybenzyl)azetidin-3-ol is a chemical compound with the molecular formula C11H14FNO2 and a molecular weight of 211.23 g/mol . This compound is part of the azetidin-3-ol family, which is known for its diverse applications in medicinal chemistry and organic synthesis.
Métodos De Preparación
The synthesis of 3-(3-Fluoro-4-methoxybenzyl)azetidin-3-ol can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
In an industrial setting, the production of this compound may involve the use of high-purity reagents and advanced purification techniques to ensure the desired product quality .
Análisis De Reacciones Químicas
3-(3-Fluoro-4-methoxybenzyl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium tert-butoxide.
These reactions can lead to the formation of various products, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-(3-Fluoro-4-methoxybenzyl)azetidin-3-ol has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, this compound has been studied for its potential anticancer properties. For example, it has shown potent activity in human breast cancer cells and demonstrated low toxicity in non-cancerous cells . Additionally, it has been investigated for its ability to inhibit tubulin polymerization and induce apoptosis in cancer cells .
Mecanismo De Acción
The mechanism of action of 3-(3-Fluoro-4-methoxybenzyl)azetidin-3-ol involves its interaction with molecular targets such as tubulin. By inhibiting tubulin polymerization, this compound disrupts the microtubule network within cells, leading to cell cycle arrest and apoptosis . This mechanism is similar to that of other microtubule-targeting agents, making it a promising candidate for further development as an anticancer therapeutic.
Comparación Con Compuestos Similares
3-(3-Fluoro-4-methoxybenzyl)azetidin-3-ol can be compared to other similar compounds, such as:
3-Fluoroazetidin-2-ones: These compounds also exhibit potent anticancer activity and inhibit tubulin polymerization.
3-(3-Fluorophenyl)azetidin-3-ol hydrochloride:
The uniqueness of this compound lies in its specific substitution pattern and its ability to selectively target cancer cells while exhibiting low toxicity in non-cancerous cells .
Propiedades
Fórmula molecular |
C11H14FNO2 |
|---|---|
Peso molecular |
211.23 g/mol |
Nombre IUPAC |
3-[(3-fluoro-4-methoxyphenyl)methyl]azetidin-3-ol |
InChI |
InChI=1S/C11H14FNO2/c1-15-10-3-2-8(4-9(10)12)5-11(14)6-13-7-11/h2-4,13-14H,5-7H2,1H3 |
Clave InChI |
CGKPSHFCIOJQKT-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CC2(CNC2)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




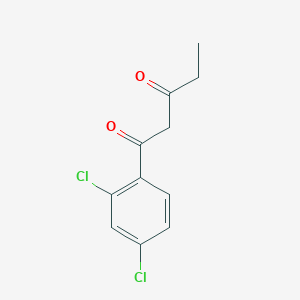
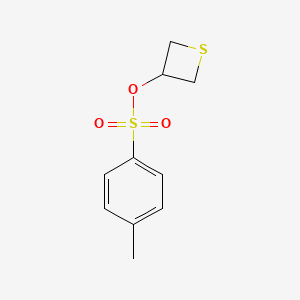
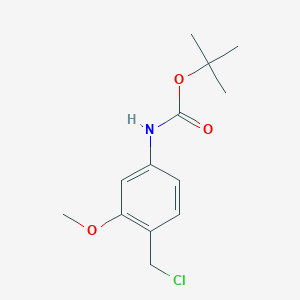


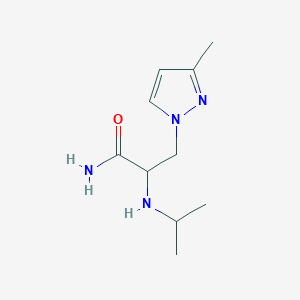
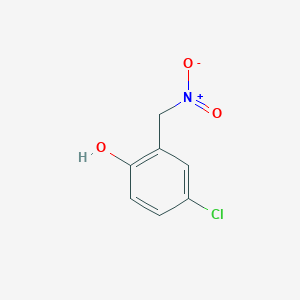
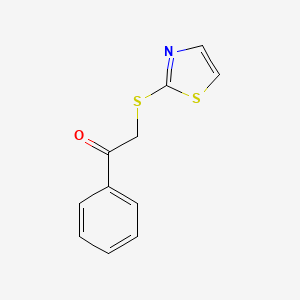
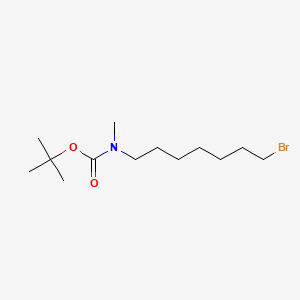
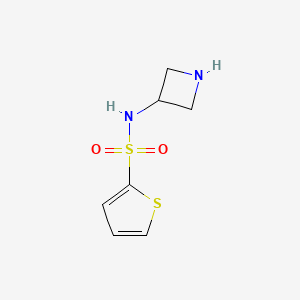
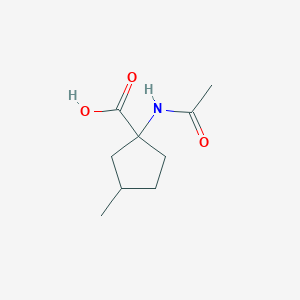
![N-{[4-(thiophen-3-yl)phenyl]methyl}cyclohexanamine](/img/structure/B13560715.png)
